molecular formula C16H16N6O B2427592 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide CAS No. 1396715-14-2

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide

Cat. No.: B2427592
CAS No.: 1396715-14-2
M. Wt: 308.345
InChI Key: BILZPMJXYDOLPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of saturated NH4Cl solution, extraction with EtOAc, and purification by flash column chromatography on silica gel . The precipitate is filtered off, washed with water, and dried .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using 1H NMR and 13C NMR spectroscopy . The NMR spectrum provides information about the number of hydrogen and carbon atoms in the molecule and their chemical environment.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using NMR spectroscopy . The NMR spectrum provides information about the chemical shifts of hydrogen and carbon atoms in the molecule, which can be used to infer the structure of the molecule.

Scientific Research Applications

Synthetic Methodologies and Derivative Compounds

Research into compounds related to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)isonicotinamide has explored various synthetic methodologies that result in heterocyclic compounds with potential pharmaceutical applications. One notable approach involves the doubly dearomatising intramolecular coupling of nucleophilic and electrophilic heterocycles, leading to the formation of spirocyclic or doubly spirocyclic compounds in which both heterocycles are dearomatised (H. Brice & J. Clayden, 2009). This demonstrates a significant advancement in the synthesis of complex structures from simpler heterocyclic precursors.

Antimicrobial and Anticancer Activities

Derivatives of isonicotinic acid, closely related to the query compound, have been synthesized and evaluated for their antimicrobial and anticancer properties. The synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial activities highlight the potential of these compounds in developing new antibacterial and antifungal agents (Hacer Bayrak et al., 2009). Furthermore, certain triazole derivatives synthesized from isonicotinic acid hydrazide have shown significant activity against various microorganisms, underscoring their potential in antimicrobial therapy (Ravinesh Mishra et al., 2010).

Catalysis and Hydrogelation

The structural and functional versatility of compounds related to this compound is further demonstrated in catalysis and material science. A study on pyridazines revealed their potential as scaffolds for nucleophilic catalysis, offering new avenues for catalytic applications (Airi Tamaki et al., 2016). Additionally, the discovery of N-(4-pyridyl)isonicotinamide as an efficient hydrogelator for the formation of hydrogels at low concentrations showcases the application of these compounds in creating novel materials with potential biomedical applications (D. Kumar et al., 2004).

Properties

IUPAC Name

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(13-5-7-17-8-6-13)19-10-9-18-14-3-4-15(21-20-14)22-11-1-2-12-22/h1-8,11-12H,9-10H2,(H,18,20)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILZPMJXYDOLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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